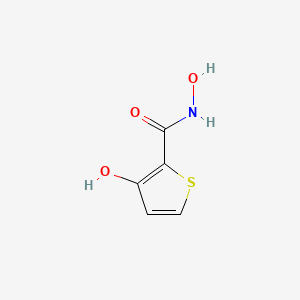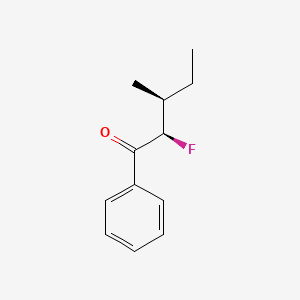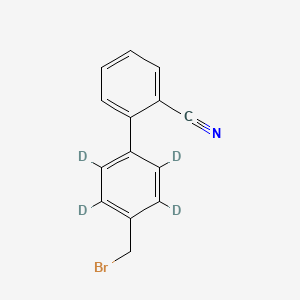
2,3-吡啶二甲酸-d3(主要)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as Quinolinic acid-d3, is a compound with the molecular formula C7H5NO4 . It is a dicarboxylic derivative of pyridine . The compound has a molecular weight of 170.14 g/mol .
Synthesis Analysis
The synthesis of 2,3-Pyridinedicarboxylic Acid-d3 (Major) has been reported in several studies . For instance, one method involves the nitric acid oxidation of the appropriately substituted quinoline precursor in the presence of a catalytic amount of Manganese .Molecular Structure Analysis
The molecular structure of 2,3-Pyridinedicarboxylic Acid-d3 (Major) includes a pyridine ring substituted by carboxy groups at positions 2 and 3 . The IUPAC name for this compound is 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid .Physical And Chemical Properties Analysis
The compound has several computed properties, including a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 170.04068788 g/mol .科学研究应用
Neurotoxicity and Disease Relevance
Quinolinic acid is an agonist at N-methyl-D-aspartate receptors and is involved in the regulation of neuronal viability or death . It is linked to neurological and psychiatric disorders, correlating with disease state (as in Huntington’s disease) or cognitive function .
Role in Neurodegenerative Diseases
The kynurenine pathway, which metabolizes the essential amino acid tryptophan, produces Quinolinic acid. This pathway is linked to neurodegenerative diseases .
Oxidative Stress Modulator
Quinolinic acid is known to produce reactive oxygen species (ROS). These ROS are generated in reactions catalyzed by transition metals, especially iron (Fe). Quinolinic acid can form coordination complexes with iron .
Involvement in Psychiatric Disorders
Studies have shown that Quinolinic acid may be involved in many psychiatric disorders .
Role in Energy Storage Technology
Pyridine-2,3-dicarboxylic acid, a synonym for Quinolinic acid, has been used in the synthesis of a bi-linker nickel MOF. This MOF has been examined for its potential use in hybrid supercapacitors, making it suitable for a variety of practical applications .
Photoluminescence Properties
Pyridine-2,3-dicarboxylic acid exhibited blue light emission with a maximum at 459 nm after excitation at 419 nm. The emission of the ligand was attributed to the intraligand (IL) n→π* transitions .
Anti-Helicobacter pylori Activity
New Bi (III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid have shown anti-Helicobacter pylori activity .
Role in Inflammation and Neuropathology
Quinolinic acid is involved in inflammation and neuropathology processes .
安全和危害
未来方向
While specific future directions for the research and application of 2,3-Pyridinedicarboxylic Acid-d3 (Major) are not explicitly stated in the available literature, the compound’s properties suggest potential uses in various fields of study. For instance, its role as a dicarboxylic derivative of pyridine suggests potential applications in organic chemistry and biochemistry .
作用机制
Target of Action
Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .
Biochemical Pathways
Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .
Pharmacokinetics
It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .
Action Environment
The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .
属性
IUPAC Name |
4,5,6-trideuteriopyridine-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733249 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138946-42-6 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)

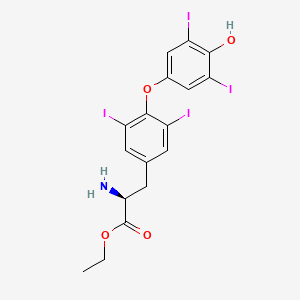
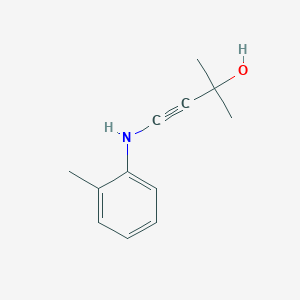
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)



![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
